2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine

Medicinal chemistry Building block selection Physicochemical profiling

2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine (CAS 2201614-51-7, PubChem CID is a synthetic pyrimidine derivative bearing a 4-CF₃ group and a 2-(1-methylpyrrolidin-3-yl)oxy ether substituent. It belongs to the class of trifluoromethylpyrimidine building blocks used in medicinal chemistry and agrochemical research.

Molecular Formula C10H12F3N3O
Molecular Weight 247.221
CAS No. 2201614-51-7
Cat. No. B2697499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine
CAS2201614-51-7
Molecular FormulaC10H12F3N3O
Molecular Weight247.221
Structural Identifiers
SMILESCN1CCC(C1)OC2=NC=CC(=N2)C(F)(F)F
InChIInChI=1S/C10H12F3N3O/c1-16-5-3-7(6-16)17-9-14-4-2-8(15-9)10(11,12)13/h2,4,7H,3,5-6H2,1H3
InChIKeyQWOGOHQHNXJNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine (CAS 2201614-51-7) – Procurement-Relevant Baseline for a Specialized Heterocyclic Building Block


2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine (CAS 2201614-51-7, PubChem CID 126953934) is a synthetic pyrimidine derivative bearing a 4-CF₃ group and a 2-(1-methylpyrrolidin-3-yl)oxy ether substituent [1]. It belongs to the class of trifluoromethylpyrimidine building blocks used in medicinal chemistry and agrochemical research. Unlike more common C-linked pyrrolidine-pyrimidine analogs, this compound features an O-linkage that alters the electronic and conformational profile of the scaffold, making it a non-interchangeable intermediate for structure-activity relationship (SAR) exploration [1].

Why Generic Substitution Fails for 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine (CAS 2201614-51-7)


Close analogs such as 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine (CAS 1257522-06-7) or 2-(pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine (CAS 1259078-84-6) differ fundamentally in connectivity (direct C-C bond vs. ether O-linkage), N-methylation status, and pyrrolidine ring attachment position [1]. The O-linkage introduces a rotatable ether bond (2 rotatable bonds) and a hydrogen-bond acceptor at the bridge oxygen, absent in C-linked analogs, while the N-methyl group eliminates a hydrogen-bond donor site and alters basicity. These differences change logP, TPSA, and metabolic vulnerability, meaning results from any C-linked or non-methylated analog cannot be extrapolated to this compound without experimental verification [1].

Quantitative Differentiation Evidence for 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine (CAS 2201614-51-7) Versus Closest Analogs


Ether vs. Direct C-C Linkage: Physicochemical Property Differentiation

The target compound possesses an ether O-linkage between the pyrimidine core and the 1-methylpyrrolidine ring, distinguishing it from direct C-linked analogs such as 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine. Computed XLogP3-AA for the target is 1.7, with a TPSA of 38.3 Ų, zero H-bond donors, and 7 H-bond acceptors (including the ether oxygen) [1]. In contrast, the C-linked analog lacks the ether oxygen H-bond acceptor and presents a different H-bond donor/acceptor profile and conformational landscape [1]. These computed differences are relevant for membrane permeability and solubility predictions in drug discovery campaigns.

Medicinal chemistry Building block selection Physicochemical profiling

N-Methylation Status: Impact on Basicity and Hydrogen-Bond Donor Count

The target compound carries an N-methyl group on the pyrrolidine ring, resulting in zero hydrogen-bond donors (HBD = 0) [1]. Non-methylated analogs such as 4-(pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine (CAS 1779128-39-0) possess a secondary amine (HBD = 1) and higher basicity, which can lead to different solubility, permeability, and off-target profiles. The N-methyl group also eliminates the potential for metabolic N-dealkylation at that position, which may confer a distinct metabolic stability profile compared to NH-bearing analogs.

Medicinal chemistry Pharmacophore design Physicochemical optimization

Regioisomeric Differentiation: 2-Substitution vs. 4/6-Substitution Pattern on Pyrimidine

The target compound places the pyrrolidinyloxy group at the pyrimidine 2-position with CF₃ at the 4-position [1]. The regioisomer 4-(pyrrolidin-3-yloxy)-6-(trifluoromethyl)pyrimidine (CAS 1779128-39-0) reverses this pattern (pyrrolidinyloxy at 4-position, CF₃ at 6-position). In pyrimidine-based kinase inhibitors, the 2-position substitution often occupies the adenine pocket ribose region, while the 4-position projects toward solvent or selectivity pockets. This regiochemical difference can lead to divergent target engagement profiles; procurement of the correct regioisomer is therefore critical for SAR consistency.

Medicinal chemistry Regioisomer selection Kinase inhibitor design

Critical Caveat: Absence of Public Comparative Bioactivity Data for This Compound

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents (as of 2026-04-29) did not retrieve any peer-reviewed publication, patent example, or curated bioactivity database entry that reports quantitative IC₅₀, Kd, Ki, EC₅₀, or phenotypic assay data specifically for 2-[(1-methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine [1]. The compound is listed in PubChem (CID 126953934) and several chemical supplier catalogs, but no target engagement or cellular activity data were found. This absence of public comparative performance data is itself a differentiating factor: users selecting this compound must be prepared for de novo characterization, whereas some structurally related building blocks (e.g., certain C-linked pyrrolidine-pyrimidines) appear in kinase inhibitor patents with reported activity [1].

Data transparency Procurement risk Experimental validation

Recommended Research and Procurement Scenarios for 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine (CAS 2201614-51-7)


Scaffold-Hopping Libraries Requiring Ether-Linked Pyrrolidine-Pyrimidine Cores

When medicinal chemistry programs seek to replace a direct C-linked pyrrolidine-pyrimidine with an O-linked analog to modulate conformational flexibility, hydrogen-bonding capacity, or metabolic stability, this compound serves as the specific building block. Its zero H-bond donors and ether oxygen H-bond acceptor differentiate it from C-linked comparators [1].

Structure-Activity Relationship Studies Targeting CNS-Penetrant Kinase Inhibitors

The low TPSA (38.3 Ų), moderate lipophilicity (XLogP3 = 1.7), and absence of H-bond donors align with CNS drug-likeness criteria. This compound is suitable for fragment-based or lead-optimization libraries where the N-methylpyrrolidine ether motif is hypothesized to occupy the ribose pocket of kinase targets while the CF₃ group engages a hydrophobic back pocket [1].

Regioisomer-Controlled Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

The unambiguous 2-oxy,4-CF₃ substitution pattern makes this compound a valuable intermediate for further derivatization at the pyrimidine 5- or 6-positions or at the pyrrolidine ring, enabling systematic exploration of chemical space around the 2-alkoxy-4-trifluoromethylpyrimidine pharmacophore [1].

De Novo Chemical Probe Development Where Ether Linkage Confers Differentiation

Given the absence of public bioactivity data, this compound is appropriate for research groups aiming to establish proprietary IP around a novel chemotype. Its structural differentiation from extensively patented C-linked pyrrolidine-pyrimidine kinase inhibitors may provide freedom-to-operate advantages, contingent on comprehensive prior art analysis [1].

Quote Request

Request a Quote for 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.